molecular formula C17H16FN3O4S2 B2512760 N-(2-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886954-74-1

N-(2-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2512760
CAS No.: 886954-74-1
M. Wt: 409.45
InChI Key: NFCZHXHODNNDCB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16FN3O4S2 and its molecular weight is 409.45. The purity is usually 95%.
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Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivative were synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, referred to as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, were synthesized to target PBRs due to their high expression in areas of inflammation, making them valuable for imaging inflammatory diseases and potentially for cancer diagnosis through positron emission tomography (PET) scans (Zhang et al., 2003).

Anticancer Activity

A series of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were synthesized and tested for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds showed moderate to good inhibitory activity, with certain derivatives identified as particularly potent, suggesting a promising direction for developing new anticancer agents (Kamal et al., 2011).

Src Kinase Inhibition and Anticancer Activities

Another area of application involves thiazolyl N-benzyl-substituted acetamide derivatives, which were synthesized to evaluate their Src kinase inhibitory and anticancer activities. One derivative in particular showed significant inhibition of c-Src kinase and demonstrated the potential to inhibit cell proliferation in various cancer cell lines, indicating a viable pathway for the development of new anticancer therapies (Fallah-Tafti et al., 2011).

VEGF-A Inhibition for Anticancer Therapy

2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized and characterized for their potential to inhibit VEGF-A, a key factor in tumor growth and metastasis. The compounds exhibited promising antiproliferative effects and were identified as potential candidates for anticancer therapy through VEGF-A inhibition (Prashanth et al., 2014).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c1-2-25-14-6-4-3-5-12(14)19-16(22)10-26-17-20-13-8-7-11(18)9-15(13)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZHXHODNNDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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